Diethyl 1,1-cyclohexanedicarboxylate is a chemical compound that has garnered attention in various fields of research due to its potential applications and unique properties. The compound's structure and reactivity make it a candidate for use in different chemical reactions and as a building block in the synthesis of more complex molecules. This comprehensive analysis will delve into the mechanism of action of diethyl 1,1-cyclohexanedicarboxylate and its applications across different domains, drawing from the findings of several research studies.
In the pharmaceutical domain, cyclohexane derivatives have been explored for their biological activity. For example, monoamidic derivatives of cyclohexanedicarboxylic acids have been synthesized and evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE), with some showing significant potency4. This suggests that diethyl 1,1-cyclohexanedicarboxylate could potentially be modified to create new ACE inhibitors or other therapeutically relevant compounds.
Cyclohexylamine, a compound related to diethyl 1,1-cyclohexanedicarboxylate, has been studied for its effects on plant growth. It was found to stimulate the ethylene pathway and accelerate the germination of chick-pea seeds, indicating that diethyl 1,1-cyclohexanedicarboxylate might also influence plant physiology and development1.
In the field of chemical synthesis, the structural analogs of diethyl 1,1-cyclohexanedicarboxylate have been utilized to create various compounds. For instance, the synthesis and structure determination of (thio)semicarbazonocyclohexanedicarboxylates have been achieved, highlighting the versatility of cyclohexanedicarboxylate derivatives in constructing complex molecules with potential applications in material science and organic chemistry2. Moreover, the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, a muscarinic antagonist, have been synthesized, demonstrating the importance of cyclohexanedicarboxylate derivatives in medicinal chemistry3.
Diethyl 1,1-cyclohexanedicarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 228.29 g/mol. This compound is classified as a diester, specifically an ester derived from 1,1-cyclohexanedicarboxylic acid and ethanol. Its structure features two ethyl ester groups attached to the same carbon atom of the cyclohexane ring, which imparts unique chemical properties and reactivity compared to its isomers.
Diethyl 1,1-cyclohexanedicarboxylate can be synthesized through the esterification of 1,1-cyclohexanedicarboxylic acid with ethanol, typically using an acid catalyst such as sulfuric acid. This reaction is commonly performed in both laboratory and industrial settings to produce the compound efficiently.
This compound falls under the category of esters and is specifically noted for its applications in organic synthesis and various industrial processes. It is recognized for its role as an intermediate in the synthesis of complex organic molecules and polymers, making it valuable in both scientific research and industrial applications.
The primary method for synthesizing diethyl 1,1-cyclohexanedicarboxylate involves a two-step process:
Diethyl 1,1-cyclohexanedicarboxylate features a cyclohexane ring with two carboxylate groups esterified with ethyl groups. The structural representation can be depicted as follows:
Diethyl 1,1-cyclohexanedicarboxylate can undergo various chemical reactions:
The mechanism of action for diethyl 1,1-cyclohexanedicarboxylate primarily involves its reactivity as an ester. In biological systems, enzymes such as esterases hydrolyze this compound to release 1,1-cyclohexanedicarboxylic acid and ethanol. This hydrolysis plays a significant role in various biochemical pathways depending on the context of application .
Diethyl 1,1-cyclohexanedicarboxylate has several significant applications across various fields:
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1-diethyl cyclohexane-1,1-dicarboxylate, as standardized across chemical databases and commercial specifications [2] [4] [7]. This nomenclature precisely describes its molecular structure: a cyclohexane ring with two ethyl ester groups (–COOCH₂CH₃) attached to the same carbon atom (position 1).
The structural representation employs several chemical notations:
CCOC(=O)C1(CCCCC1)C(=O)OCC [2] [7] [9] CCOC(=O)C1(CCCCC1)C(=O)OCC [7] MLHUKQNAQSRVKI-UHFFFAOYSA-N [2] [4] [9] These representations confirm a geminal arrangement of the ester groups, creating a sterically crowded quaternary carbon center. This configuration distinguishes it from isomeric forms (e.g., 1,2- or 1,4-disubstituted cyclohexanes) and influences its reactivity in synthetic applications.
The CAS Registry Number 1139-13-5 uniquely identifies this compound across all scientific and commercial sources [2] [3] [6]. This identifier resolves ambiguities arising from its numerous synonyms, which include:
Table 1: Common Synonyms for Diethyl 1,1-Cyclohexanedicarboxylate
| Synonym | Source |
|---|---|
| 1,1-Cyclohexanedicarboxylic acid diethyl ester | [2] [3] [9] |
| Cyclohexane-1,1-dicarboxylic acid diethyl ester | [2] [4] |
| 1,1-Bis(ethoxycarbonyl)cyclohexane | [9] |
| Diethyl cyclohexane-1,1-dicarboxylate | [4] [8] |
| 1,1-Diethyl cyclohexane-1,1-dicarboxylate | [2] [7] |
These synonyms reflect historical naming conventions and variations in chemical documentation. Regulatory filings (e.g., TSCA) list it as not regulated for environmental safety reporting [2].
The molecular formula C₁₂H₂₀O₄ is consistently verified across supplier catalogs, PubChem, and chemical databases [1] [2] [5]. This formula corresponds to a monocyclic aliphatic diester with no unsaturation or heteroatoms beyond the ester functionalities.
The molecular weight is reported as 228.28 g/mol [6] [7] [8] or 228.29 g/mol [2] [3] [4], with minor variations attributable to measurement precision or rounding conventions.
Table 2: Elemental Composition and Weight Analysis
| Element | Composition | Theoretical Contribution |
|---|---|---|
| Carbon (C) | 12 atoms × 12.01 g/mol | 144.12 g/mol (63.14%) |
| Hydrogen (H) | 20 atoms × 1.008 g/mol | 20.16 g/mol (8.83%) |
| Oxygen (O) | 4 atoms × 16.00 g/mol | 64.00 g/mol (28.03%) |
| Total Molecular Weight | - | 228.28 g/mol |
The formula weight aligns with high-resolution mass spectrometry data and is cataloged under PubChem CID 249270 [1] [2]. Physical properties corroborate this molecular structure, including:
Storage recommendations specify room temperature, ideally in a cool, dark place (<15°C) to maintain stability [3] [9].
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: